molecular formula C28H33ClF3N B5013331 N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Cat. No.: B5013331
M. Wt: 476.0 g/mol
InChI Key: FPWRBYYVUCZOKC-UHFFFAOYSA-N
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Description

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine is a complex organic compound characterized by its unique adamantyl and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the adamantyl and trifluoromethyl phenyl intermediates, followed by their coupling under specific conditions to form the final product. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and various solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.

    Substitution: Halogen substitution reactions can occur, particularly at the chlorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents such as chlorine or bromine under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or alcohols, while substitution reactions can introduce different halogen atoms into the molecule.

Scientific Research Applications

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine involves its interaction with specific molecular targets and pathways. The adamantyl group provides structural stability, while the trifluoromethyl group enhances its lipophilicity and metabolic stability. These properties enable the compound to interact with various enzymes and receptors, potentially modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • N-[1-[3-(4-bromophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
  • N-[1-[3-(4-fluorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine

Uniqueness

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine is unique due to the presence of both the chlorophenyl and trifluoromethyl groups, which confer distinct chemical and biological properties. These groups enhance the compound’s stability, lipophilicity, and potential biological activity compared to similar compounds.

Properties

IUPAC Name

N-[1-[3-(4-chlorophenyl)-1-adamantyl]ethyl]-1-[3-(trifluoromethyl)phenyl]propan-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H33ClF3N/c1-18(10-20-4-3-5-24(12-20)28(30,31)32)33-19(2)26-13-21-11-22(14-26)16-27(15-21,17-26)23-6-8-25(29)9-7-23/h3-9,12,18-19,21-22,33H,10-11,13-17H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPWRBYYVUCZOKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)C(F)(F)F)NC(C)C23CC4CC(C2)CC(C4)(C3)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H33ClF3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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